

A Comprehensive Guide to the Spectroscopic Data of Fluoromethane

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Compound of Interest

Compound Name: Fluoromethane

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This technical guide provides a comprehensive overview of the spectroscopic data for **fluoromethane** (CH_3F), a molecule of significant interest in various fields, including atmospheric science, astrophysics, and as a model system for theoretical and experimental spectroscopy. This document summarizes key quantitative data from rotational, vibrational, nuclear magnetic resonance (NMR), and mass spectrometry, and provides detailed experimental protocols for acquiring such data.

Rotational Spectroscopy

Rotational spectroscopy, particularly in the microwave and far-infrared regions, provides highly precise information about the molecular geometry and rotational constants of **fluoromethane**. As a symmetric top molecule, its rotational energy levels are characterized by the rotational constants A and B (where $B = C$).

Data Presentation: Rotational Constants

Parameter	Value (cm^{-1})	Reference
A	5.18200	[1][2]
B	0.85179	[1][2]
C	0.85179	[1][2]

Experimental Protocol: High-Resolution FTIR Spectroscopy

High-resolution Fourier transform infrared (FTIR) spectroscopy is a powerful technique for obtaining pure rotational spectra.

Methodology:

- **Sample Preparation:** Gaseous **fluoromethane** of high purity is introduced into a long-path gas cell. The pressure is maintained at a low level (e.g., 0.09 to 0.4 mbar) to minimize pressure broadening of the rotational lines.^[3]
- **Instrumentation:** A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR, is employed.^[4] For the far-infrared region ($10\text{--}100\text{ cm}^{-1}$), a setup at a synchrotron facility like the AILES beamline at SOLEIL can be used to achieve high signal-to-noise ratios.
- **Data Acquisition:** The interferometer is typically equipped with a suitable beamsplitter (e.g., KBr for mid-IR, silicon for far-IR), a source (e.g., globar), and a sensitive detector (e.g., liquid-nitrogen-cooled HgCdTe for mid-IR, bolometer for far-IR).^[4] Spectra are recorded at a high resolution to resolve the individual rotational transitions.
- **Data Analysis:** The resulting interferograms are Fourier-transformed to obtain the spectrum. The positions of the rotational lines are then accurately determined and can be used to fit the rotational constants of the molecule using a suitable Hamiltonian model.^{[4][5]}

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of **fluoromethane**, providing insights into its chemical bonds and functional groups.

Data Presentation: Vibrational Frequencies

Vibrational Mode	Symmetry	Frequency (cm ⁻¹)	Description
ν_1	A ₁	2964.5	Symmetric C-H stretch
ν_2	A ₁	1464.0	Symmetric CH ₃ deformation
ν_3	A ₁	1048.6	C-F stretch
ν_4	E	3006.1	Asymmetric C-H stretch
ν_5	E	1467.0	Asymmetric CH ₃ deformation
ν_6	E	1182.4	CH ₃ rock

Note: The values presented are a compilation from various sources and may represent the fundamental vibrational frequencies.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

- **Sample Handling:** A gas cell with appropriate window materials (e.g., KBr or ZnSe) is filled with **fluoromethane** gas at a known pressure. The path length of the cell can be varied to optimize the absorption signal. For weakly absorbing bands, a multi-pass gas cell is often used.
- **Instrumentation:** A standard FTIR spectrometer is typically used. The choice of source, beamsplitter, and detector depends on the spectral range of interest.
- **Measurement:** A background spectrum of the evacuated gas cell is first recorded. The sample spectrum is then acquired, and the absorbance spectrum is calculated.
- **Analysis:** The positions and intensities of the vibrational bands are determined from the spectrum. For high-resolution studies, the rotational fine structure of the vibrational bands can be analyzed to obtain rotational constants for both the ground and vibrationally excited states.^{[4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of the hydrogen (^1H), carbon- 13 (^{13}C), and fluorine- 19 (^{19}F) nuclei in **fluoromethane**. ^{19}F NMR is particularly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ^{19}F nucleus.[\[6\]](#)[\[7\]](#)

Data Presentation: NMR Chemical Shifts

Nucleus	Chemical Shift (ppm)	Reference Compound	Solvent
^{19}F	-271.8	CFCl_3	Unknown
^1H	~4.2 (estimated)	TMS	-
^{13}C	~75.2 (estimated)	TMS	-

Note: The ^1H and ^{13}C chemical shifts are estimated based on typical values for methyl groups attached to electronegative atoms. The ^{19}F chemical shift is from an experimental database, though the solvent was not specified.[\[8\]](#)

Experimental Protocol: ^{19}F NMR Spectroscopy

- **Sample Preparation:** A solution of **fluoromethane** is prepared in a suitable deuterated solvent in a standard NMR tube. Due to its gaseous nature at room temperature, low-temperature NMR studies or high-pressure NMR tubes may be necessary.
- **Instrumentation:** A high-field NMR spectrometer equipped with a probe capable of detecting the ^{19}F nucleus is used.
- **Data Acquisition:** A standard one-dimensional ^{19}F NMR spectrum is acquired. The spectral width should be set to accommodate the wide range of ^{19}F chemical shifts.[\[6\]](#)[\[9\]](#) To obtain coupling information, a ^1H -coupled ^{19}F spectrum can be recorded. For quantitative analysis, a sufficient relaxation delay (typically 5 times the longest T_1) should be used.[\[10\]](#)
- **Data Processing and Analysis:** The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and baseline-corrected. Chemical shifts are referenced to

an external or internal standard, typically CFCl_3 .^[9] The multiplicity of the signals provides information about coupling to neighboring protons.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of **fluoromethane** and to study its fragmentation pattern upon ionization, which can provide structural information.

Data Presentation: Mass Spectrometry Fragmentation

m/z	Relative Intensity (%)	Ion
34	100	$[\text{CH}_3\text{F}]^+$ (Molecular Ion)
33	85	$[\text{CH}_2\text{F}]^+$
15	5	$[\text{CH}_3]^+$

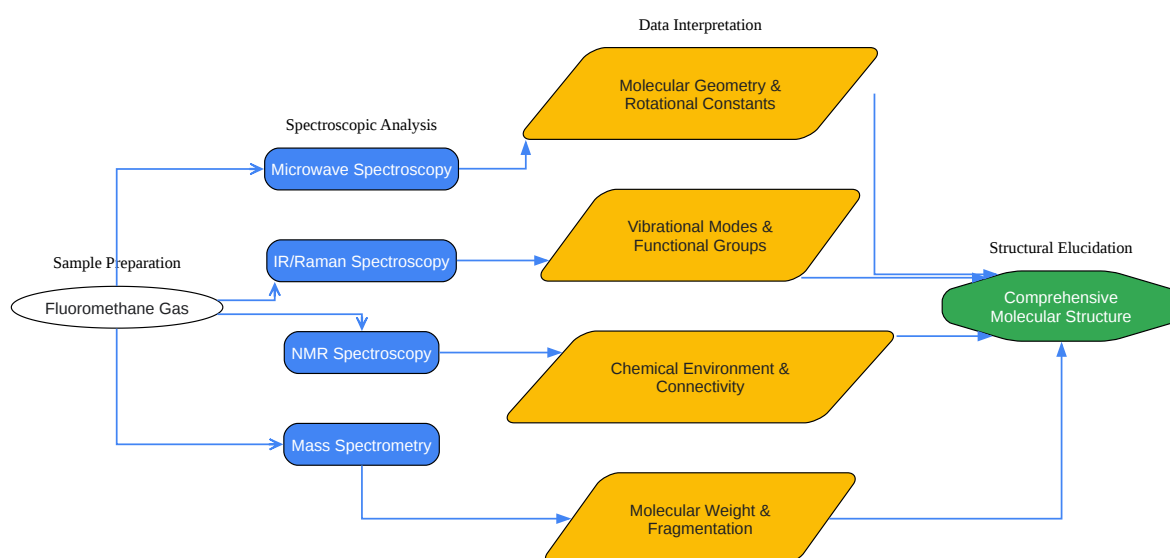
Data obtained from the NIST WebBook.^[11]

Experimental Protocol: Electron Ionization Mass Spectrometry

- **Sample Introduction:** Gaseous **fluoromethane** is introduced into the ion source of the mass spectrometer from a gas reservoir through a leak valve to maintain a low pressure in the vacuum system.
- **Ionization:** In the ion source, the gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a positively charged molecular ion (M^+) and fragment ions.^[12]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of the ions as a function of their m/z ratio.

Mandatory Visualizations

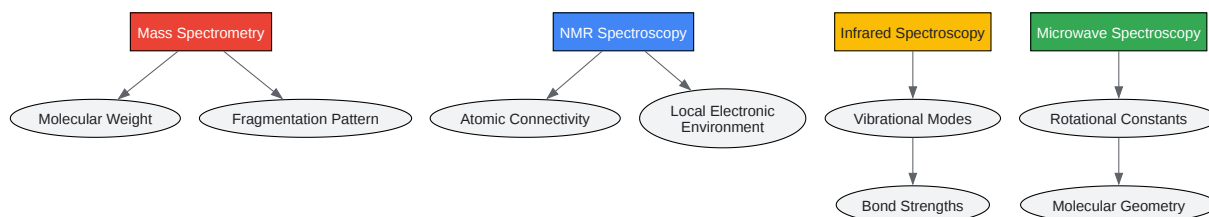
Spectroscopic Analysis Workflow



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Caption: Workflow for the comprehensive spectroscopic analysis of **fluoromethane**.

Interrelation of Spectroscopic Data and Molecular Properties



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Caption: Relationship between spectroscopic techniques and derived molecular properties.

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